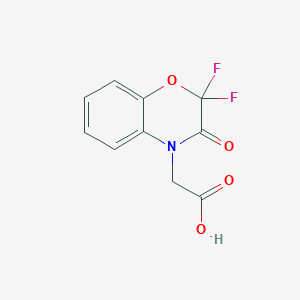

Acide (2,2-difluoro-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)acétique

Vue d'ensemble

Description

Applications De Recherche Scientifique

Cellules solaires organiques

Le composé a des applications potentielles dans la conception de cellules solaires organiques. Les chercheurs explorent des dérivés similaires de difluoro-3-oxo-2H-benzo[b][1,4]oxazine comme accepteurs non-fullerènes dans des petites cellules solaires organiques . Ces molécules présentent de fortes valeurs d'absorption et des valeurs d'énergie de réorganisation favorables, qui sont cruciales pour des efficacités photovoltaïques élevées. La structure du composé pourrait être adaptée pour améliorer le transfert de charge et réduire la perte de charge aux interfaces donneur/accepteur, conduisant à une amélioration des performances des cellules solaires.

Ordre du squelette non-fullerène

Dans le domaine des semi-conducteurs polymères, un ordre de squelette non-fullerène à longue portée est essentiel pour un transfert d'énergie efficace . Le noyau difluoro-3-oxo-2H-benzo[b][1,4]oxazine peut être incorporé dans des chaînes polymères pour faciliter la diffusion des excitons vers les interfaces souhaitées, augmentant potentiellement l'efficacité de conversion de puissance des cellules solaires à base de polymères.

Recherche sur le cancer

Des composés contenant le groupement difluoro-3-oxo-2H-benzo[b][1,4]oxazine ont été étudiés pour leur capacité à inhiber la prolifération, la migration et l'invasion des lignées cellulaires de cancer du poumon non à petites cellules (CPNPC) . Ces composés peuvent induire l'arrêt du cycle cellulaire et l'apoptose in vitro, et prévenir la croissance tumorale in vivo, ce qui en fait des candidats prometteurs pour la thérapie anticancéreuse.

Électronique optique et quantique

La structure électronique unique du système cyclique difluoro-3-oxo-2H-benzo[b][1,4]oxazine peut être exploitée dans le développement de matériaux pour l'électronique optique et quantique . La capacité du composé à faciliter un grand nombre d'excitations électroniques avec une perte de charge minimale le rend adapté aux applications dans les diodes électroluminescentes (DEL), les points quantiques et autres dispositifs optoélectroniques.

Analyse Biochimique

Biochemical Properties

2-(2,2-Difluoro-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)acetic acid plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit cyclooxygenase enzymes, particularly cyclooxygenase-1 and cyclooxygenase-2, which are involved in the inflammatory response . The interaction with these enzymes is primarily through the formation of hydrogen bonds and hydrophobic interactions, leading to the inhibition of their catalytic activity. Additionally, the compound may interact with other proteins involved in cell signaling pathways, further influencing biochemical processes.

Cellular Effects

The effects of 2-(2,2-Difluoro-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)acetic acid on various cell types and cellular processes are profound. This compound has been observed to modulate cell signaling pathways, particularly those involved in inflammation and apoptosis . By inhibiting cyclooxygenase enzymes, the compound reduces the production of pro-inflammatory prostaglandins, thereby attenuating the inflammatory response. Furthermore, it can influence gene expression by modulating transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function.

Molecular Mechanism

The molecular mechanism of action of 2-(2,2-Difluoro-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)acetic acid involves its binding interactions with biomolecules. The compound binds to the active sites of cyclooxygenase enzymes, inhibiting their activity by preventing the conversion of arachidonic acid to prostaglandins . This inhibition is achieved through the formation of hydrogen bonds and hydrophobic interactions within the enzyme’s active site. Additionally, the compound may act as an allosteric modulator for other proteins, altering their conformation and activity, which can lead to changes in gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(2,2-Difluoro-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)acetic acid have been studied over time to understand its stability, degradation, and long-term effects on cellular function. The compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under extreme conditions such as high temperature or pH . Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in reducing inflammation and modulating gene expression. The exact temporal dynamics of these effects can vary depending on the experimental conditions and cell types used.

Dosage Effects in Animal Models

The effects of 2-(2,2-Difluoro-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)acetic acid vary with different dosages in animal models. At lower doses, the compound effectively reduces inflammation and modulates gene expression without causing significant adverse effects . At higher doses, the compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity, due to its interaction with enzymes and proteins involved in detoxification pathways. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating a saturation of its target sites.

Metabolic Pathways

2-(2,2-Difluoro-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)acetic acid is involved in various metabolic pathways, primarily through its interaction with enzymes such as cyclooxygenases . The compound can influence metabolic flux by altering the levels of metabolites involved in the inflammatory response. Additionally, it may interact with other enzymes and cofactors, modulating their activity and affecting overall metabolic homeostasis. The compound’s metabolism may also involve phase I and phase II detoxification pathways, leading to its biotransformation and excretion.

Transport and Distribution

The transport and distribution of 2-(2,2-Difluoro-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)acetic acid within cells and tissues are mediated by various transporters and binding proteins . The compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters. Once inside the cells, the compound may bind to intracellular proteins, influencing its localization and accumulation. The distribution of the compound within tissues can vary, with higher concentrations observed in organs involved in detoxification, such as the liver and kidneys.

Subcellular Localization

The subcellular localization of 2-(2,2-Difluoro-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)acetic acid is crucial for its activity and function . The compound may localize to specific cellular compartments, such as the cytoplasm, nucleus, or mitochondria, depending on its interactions with targeting signals and post-translational modifications. These localizations can influence the compound’s activity by bringing it into proximity with its target enzymes and proteins. For example, localization to the nucleus may enhance its ability to modulate gene expression, while mitochondrial localization may affect cellular metabolism and energy production.

Propriétés

IUPAC Name |

2-(2,2-difluoro-3-oxo-1,4-benzoxazin-4-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F2NO4/c11-10(12)9(16)13(5-8(14)15)6-3-1-2-4-7(6)17-10/h1-4H,5H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEFGMITYUMVYAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N(C(=O)C(O2)(F)F)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001169380 | |

| Record name | 4H-1,4-Benzoxazine-4-acetic acid, 2,2-difluoro-2,3-dihydro-3-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001169380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1423027-83-1 | |

| Record name | 4H-1,4-Benzoxazine-4-acetic acid, 2,2-difluoro-2,3-dihydro-3-oxo- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1423027-83-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4H-1,4-Benzoxazine-4-acetic acid, 2,2-difluoro-2,3-dihydro-3-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001169380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(2-fluorophenyl)methyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B1470069.png)

![2-{1-[(Propylcarbamoyl)methyl]piperidin-4-yl}acetic acid](/img/structure/B1470076.png)

![N-{[4-(aminomethyl)cyclohexyl]methyl}cyclobutanamine](/img/structure/B1470087.png)